

The Discovery and History of Methylenomycin A: A Technical Guide

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Compound of Interest

Compound Name: Methylenomycin A

Cat. No.: B1254520

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Introduction

Methylenomycin A is a cyclopentanone-derived antibiotic originally discovered in the 1970s. [1][2][3] Produced by the soil bacterium *Streptomyces coelicolor* A3(2), it exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria. [4] For decades, **Methylenomycin A** was considered a moderately potent antibiotic. However, recent groundbreaking research has unveiled that its biosynthetic pathway harbors intermediates with significantly greater potency, reigniting interest in this unique natural product and its potential for addressing the growing challenge of antimicrobial resistance. [1][2][3][5][6][7] This technical guide provides a comprehensive overview of the discovery, history, biosynthesis, and key experimental methodologies related to **Methylenomycin A** and its more potent precursors.

Discovery and History

Methylenomycin A was first reported in 1974 by a team of researchers led by Hamao Umezawa. [3] Their work involved screening soil actinomycetes for novel antimicrobial compounds, which led to the isolation of **Methylenomycin A** from the culture broth of *Streptomyces coelicolor* A3(2). The initial studies focused on its isolation, purification, and characterization, including the determination of its chemical structure and preliminary assessment of its biological activity.

A pivotal moment in the history of **Methylenomycin A** was the discovery that the genes responsible for its biosynthesis are located on the SCP1 plasmid of *Streptomyces coelicolor*.^[8]^[9] This was one of the earliest examples of an antibiotic biosynthetic pathway being encoded on a plasmid, which has significant implications for horizontal gene transfer and the evolution of antibiotic production in bacteria.

For many years, research on **Methylenomycin A** progressed steadily, with studies focusing on its biosynthesis, regulation, and total synthesis. However, a recent paradigm shift occurred with the discovery that previously uncharacterized intermediates in its biosynthetic pathway are significantly more potent than the final product itself.^[1]^[2]^[3]^[5]^[6]^[7] This discovery has opened up new avenues for antibiotic development, suggesting that biosynthetic pathways of known natural products may be a rich source of novel and more effective drug candidates.

Physicochemical and Spectroscopic Properties

The following tables summarize the key physicochemical and spectroscopic data for **Methylenomycin A**.

Table 1: Physicochemical Properties of **Methylenomycin A**

Property	Value	Reference
Molecular Formula	C ₉ H ₁₀ O ₄	^[4]
Molar Mass	182.175 g·mol ⁻¹	^[4]
Boiling Point	341.2 °C	^[4]
Flash Point	141.2 °C	^[4]
Acute Toxicity (LD ₅₀ in mice)	75 mg/Kg (intraperitoneally)	^[10]
1500 mg/Kg (orally)	^[10]	

Table 2: Spectroscopic Data for **Methylenomycin A**

Technique	Wavelength/Shift	Reference
Infrared (IR)	1720 cm ⁻¹ (carbonyl)	[10]
1650 cm ⁻¹ (unsaturated bond)	[10]	
Proton NMR (¹ H NMR)	6.03 (1H, d, J=1.45Hz)	[10]
5.32 (1H, d, J=1.68Hz)	[10]	
3.08 (2H, dd, J=1.45 and 1.68 Hz)	[10]	
2.08 (3H, dd, J=0.92 and 1.1Hz)	[10]	
1.79 (3H, dd, J=0.92 and 1.1Hz)	[10]	
Carbon NMR (¹³ C NMR)	See supplementary material for full spectrum	[11]

Antimicrobial Activity

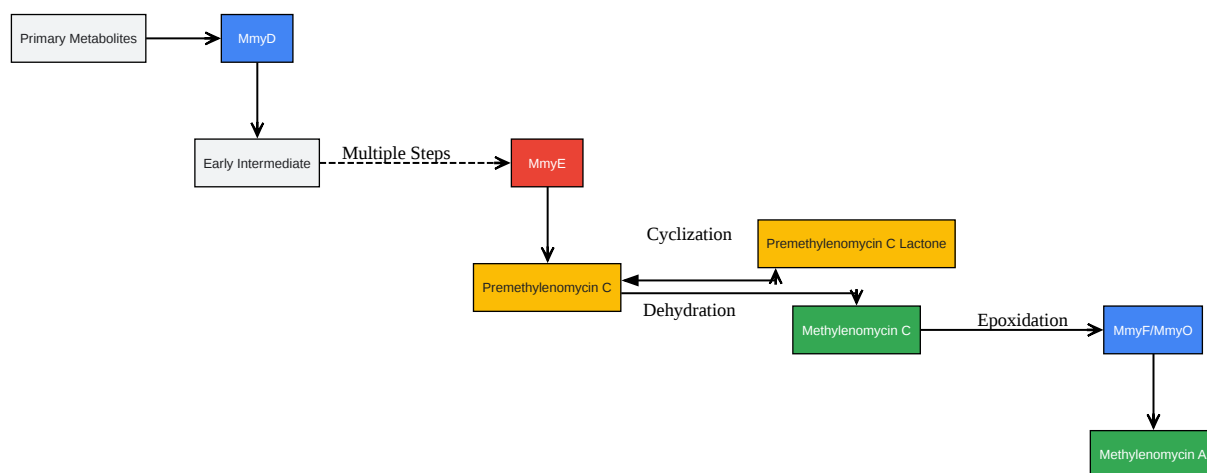
Methylenomycin A exhibits a broad spectrum of activity. However, recent studies have demonstrated that its biosynthetic intermediates, premethylenomycin C lactone and premethylenomycin C, are significantly more potent, particularly against drug-resistant Gram-positive pathogens.

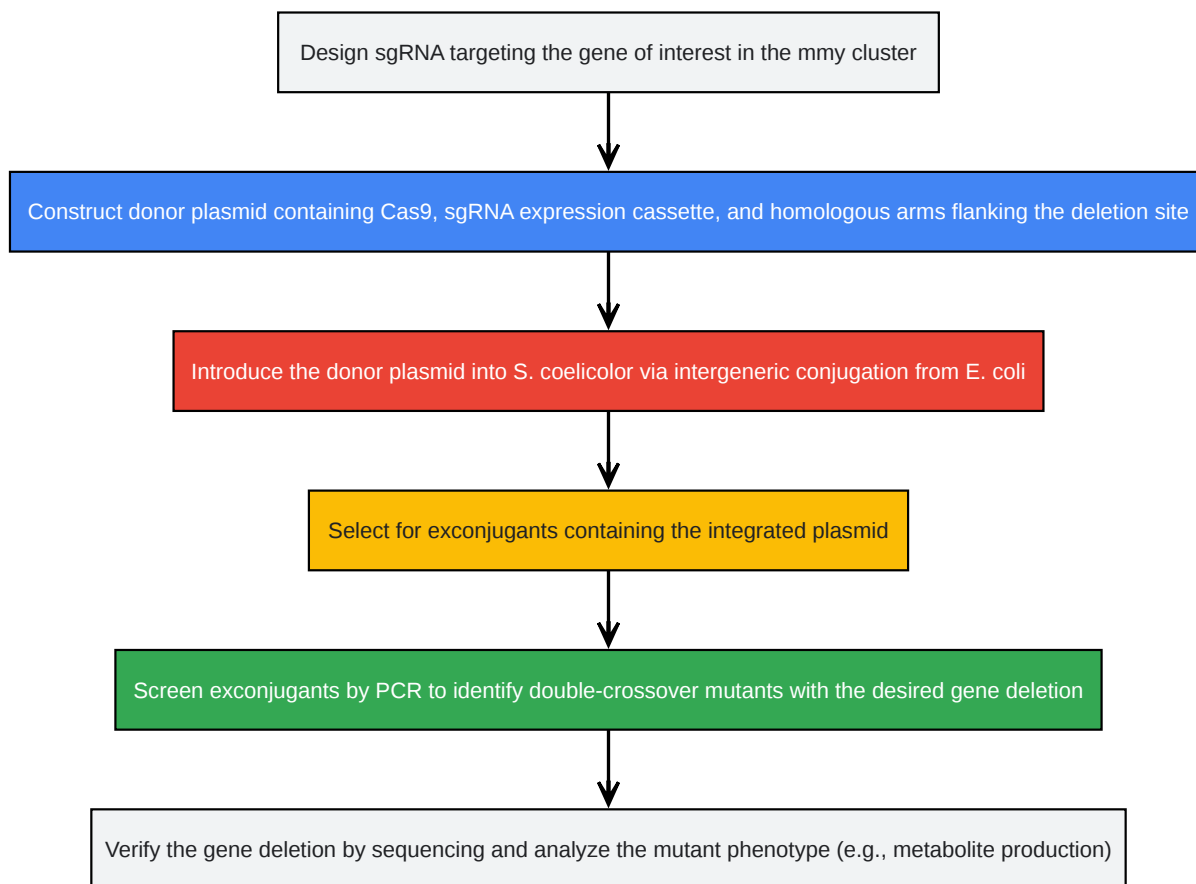
Table 3: Minimum Inhibitory Concentrations (MICs) of **Methylenomycin A** and its Biosynthetic Intermediates (µg/mL)

Organism	Methylenomycin A	Premethylenomycin C	Premethylenomycin C Lactone	Reference
Staphylococcus aureus (MRSA)	>128	2-4	1-2	[5]
Enterococcus faecium (VRE)	>128	4-8	1-2	[5]
Staphylococcus aureus	64	1-2	1	[5]
Enterococcus faecalis	>128	4-8	2-4	[5]
Streptococcus pneumoniae	32	1-2	0.5-1	[5]
Bacillus subtilis	16	0.5-1	0.25-0.5	[5]

Biosynthesis

The biosynthetic pathway of **Methylenomycin A** has been elucidated through genetic and biochemical studies. The pathway involves a series of enzymatic reactions that convert simple precursors into the complex cyclopentanone structure. The key genes involved in the biosynthesis are clustered on the SCP1 plasmid.





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